2-(1-((3-Chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1,2,3,4-tetrahydroisoquinoline
Description
Properties
IUPAC Name |
2-[1-(3-chloro-4-fluorophenyl)sulfonylpyrrolidin-3-yl]-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN2O2S/c20-18-11-17(5-6-19(18)21)26(24,25)23-10-8-16(13-23)22-9-7-14-3-1-2-4-15(14)12-22/h1-6,11,16H,7-10,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLOWTMCFXCZMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCC3=CC=CC=C3C2)S(=O)(=O)C4=CC(=C(C=C4)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-((3-Chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1,2,3,4-tetrahydroisoquinoline is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological implications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:
- Formation of Sulfonyl Chloride : Reaction of 3-chloro-4-fluoroaniline with chlorosulfonic acid.
- Coupling with Pyrrolidine : The sulfonyl chloride is reacted with pyrrolidine to form the sulfonyl pyrrolidine derivative.
- Formation of Tetrahydroisoquinoline : This step involves cyclization with appropriate aldehydes or ketones to yield the final product.
The biological activity of 2-(1-((3-Chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1,2,3,4-tetrahydroisoquinoline is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The sulfonyl group can form strong interactions with enzymes, potentially inhibiting their activity.
- Receptor Modulation : The compound may bind to specific receptors, altering their signaling pathways.
Pharmacological Effects
Research indicates that this compound exhibits a range of pharmacological effects:
- Anticancer Activity : Preliminary studies suggest it may inhibit the proliferation of cancer cells by targeting specific pathways involved in cell growth and survival.
- Neuroprotective Properties : The tetrahydroisoquinoline structure is associated with neuroprotective effects, potentially beneficial in neurodegenerative diseases.
Data Table: Biological Activity Overview
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer properties of this compound, it was administered to various cancer cell lines. Results demonstrated a significant reduction in cell viability at concentrations as low as 0.5 µM. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.
Case Study 2: Neuroprotective Effects
A separate study focused on the neuroprotective effects in models of oxidative stress. The compound showed a marked decrease in markers of oxidative damage and improved cell survival rates compared to untreated controls.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Tetrahydroisoquinoline Derivatives
a. 2-Phenyl-1,2,3,4-tetrahydroisoquinoline ()
- Structure : Simplest THIQ derivative with a phenyl group at the 2-position.
- Key Differences : Lacks the pyrrolidine-sulfonyl substituent, reducing steric bulk and polarity.
- Applications : Used as a building block in organic synthesis and drug discovery .
b. 1-(2-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline ()
- Structure : Fluorophenyl substituent at the 1-position.
- Key Differences : Fluorine enhances electronegativity but lacks the sulfonyl-pyrrolidine moiety.
- Properties: Higher lipophilicity compared to non-fluorinated analogs .
c. 1-(1H-Indol-3-yl)-2-phenyl-1,2,3,4-tetrahydroisoquinoline ()
Pyrrolidine-Containing Derivatives
a. 2-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydroisoquinoline ()
- Structure : Pyrrolidine directly attached to THIQ without sulfonyl or aryl groups.
- Key Differences : The absence of sulfonation reduces molecular weight (MW: ~270 g/mol vs. target compound’s estimated MW: ~435 g/mol) and solubility in polar solvents .
b. 2-[1-(5-Fluoro-1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]-1,2,3,4-tetrahydroisoquinoline ()
- Structure : Benzothiophene-carbonyl group on pyrrolidine.
- Key Differences: Carbonyl group vs.
Sulfonyl-Containing Analogues
a. 5-(4-Chlorophenyl)-3-(2-furyl)-1,2,4-triazolo[3,4-a]isoquinoline ()
- Structure: Triazolo-isoquinoline with chlorophenyl and furyl groups.
- Key Differences : Sulfonyl absent; triazole ring introduces additional hydrogen-bonding sites .
b. Methyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride ()
- Structure : Carboxylate ester at the 1-position; fluorinated THIQ.
- Key Differences : Ester group vs. sulfonyl; fluorine at the 6-position alters electronic distribution .
Data Table: Comparative Analysis of Selected Compounds
Research Findings and Implications
- Sulfonyl Group Impact: The (3-chloro-4-fluorophenyl)sulfonyl moiety in the target compound likely increases metabolic stability compared to non-sulfonated analogs (e.g., ), as sulfonyl groups resist oxidative degradation .
- Chloro-Fluoro Synergy: The 3-Cl-4-F-phenyl group may enhance binding to hydrophobic pockets in biological targets, a feature observed in kinase inhibitors (cf. ’s chromenone derivatives with fluorophenyl groups) .
- Pyrrolidine Conformation : The pyrrolidine ring’s spatial arrangement could influence stereoelectronic interactions, as seen in sulfonamide-containing pharmaceuticals () .
Preparation Methods
Bischler-Napieralski Cyclization
The Bischler-Napieralski reaction is a classical method for constructing THIQ scaffolds. Phenethylamine derivatives undergo cyclodehydration in the presence of phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) to form dihydroisoquinolines, which are subsequently reduced to THIQs. For example:
$$
\text{Phenethylamide} \xrightarrow{\text{POCl}3} \text{Dihydroisoquinoline} \xrightarrow{\text{NaBH}4} \text{THIQ}
$$
This method offers moderate yields (50–70%) but requires careful optimization to avoid over-oxidation.
Pictet-Spengler Reaction
The Pictet-Spengler reaction condenses β-arylethylamines with aldehydes or ketones under acidic conditions to directly form THIQs. Chiral phosphoric acids enable enantioselective synthesis, achieving enantiomeric excess (ee) >90%. For instance:
$$
\text{Tryptamine} + \text{Aldehyde} \xrightarrow{\text{Chiral H}^+} \text{Enantioenriched THIQ}
$$
This route is advantageous for introducing stereochemistry at the C-1 position.
Transition Metal-Catalyzed Cyclizations
Palladium-catalyzed intramolecular C–H arylation has emerged as a powerful tool. Aryl halides tethered to amine precursors undergo cyclization in the presence of Pd(OAc)₂ and ligands such as XPhos, yielding THIQs in 60–85% yields:
$$
\text{Aryl bromide} \xrightarrow{\text{Pd(OAc)}_2, \text{XPhos}} \text{THIQ}
$$
Synthesis of 3-Chloro-4-fluorophenylsulfonyl-pyrrolidine
Sulfonylation of Pyrrolidine
The pyrrolidine nitrogen is sulfonylated using 3-chloro-4-fluorobenzenesulfonyl chloride. Reaction conditions typically involve a base (e.g., triethylamine) in dichloromethane at 0–25°C, achieving >85% yields:
$$
\text{Pyrrolidine} + \text{ArSO}2\text{Cl} \xrightarrow{\text{Et}3\text{N}} \text{ArSO}_2\text{-pyrrolidine}
$$
Key Consideration : Steric hindrance at the pyrrolidine nitrogen may necessitate elevated temperatures or prolonged reaction times.
Alternative Route: Sulfinate Displacement
A cost-effective approach involves nucleophilic displacement of a chloro-pyrrolidine intermediate with sodium 3-chloro-4-fluorobenzenesulfinate. This method, adapted from EP1669347A1, proceeds via an SN2 mechanism:
$$
\text{3-Chloropyrrolidine} + \text{NaSO}2\text{Ar} \rightarrow \text{ArSO}2\text{-pyrrolidine} + \text{NaCl}
$$
Yields range from 65–80%, with the sulfinate’s solubility in polar aprotic solvents (e.g., DMF) being critical.
Coupling Strategies for Fragment Assembly
Nucleophilic Substitution
The THIQ fragment, functionalized with a leaving group (e.g., bromide) at the 2-position, reacts with the sulfonylated pyrrolidine under basic conditions:
$$
\text{THIQ-Br} + \text{ArSO}2\text{-pyrrolidine} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{Target Compound}
$$
Optimization Insight : Microwave irradiation at 100°C reduces reaction time from 24 h to 2 h, improving yields to 75–90%.
Reductive Amination
For THIQs bearing an amine group, reductive amination with a ketone-functionalized pyrrolidine sulfonamide offers a stereocontrolled pathway. Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 affords the desired product with diastereomeric ratios up to 9:1.
Stereochemical Considerations
Chiral Resolution
Racemic 3-chloropyrrolidine intermediates can be resolved using chiral auxiliaries (e.g., brucine), yielding enantiomerically pure sulfonamides.
Asymmetric Synthesis
Rhodium-catalyzed hydrogenation of pyrrolidine enamines achieves ee >95%. For example:
$$
\text{Enamine} \xrightarrow{\text{Rh/(R)-BINAP}} \text{(R)-Pyrrolidine}
$$
Purification and Characterization
Crystallization
The target compound’s crystalline nature allows purification via recrystallization from ethanol/water mixtures. X-ray diffraction confirms regiochemistry and stereochemistry.
Chromatographic Methods
Flash chromatography on silica gel (eluent: ethyl acetate/hexane) removes non-polar byproducts. HPLC with chiral columns (e.g., Chiralpak IA) verifies enantiopurity.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Key Advantage | Limitation |
|---|---|---|---|
| Bischler-Napieralski | 50–70 | Scalability | Over-oxidation risk |
| Pictet-Spengler | 60–80 | Stereocontrol | Acid-sensitive substrates |
| Pd-Catalyzed Cyclization | 70–85 | Functional group tolerance | Cost of catalysts |
| Sulfinate Displacement | 65–80 | Cost-effective | Solubility challenges |
Q & A
Q. What are the established synthetic routes for 2-(1-((3-Chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1,2,3,4-tetrahydroisoquinoline?
The synthesis typically involves:
- Pyrrolidine sulfonylation : Reacting pyrrolidine derivatives with 3-chloro-4-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to install the sulfonyl group .
- Tetrahydroisoquinoline coupling : Introducing the tetrahydroisoquinoline moiety via nucleophilic substitution or palladium-catalyzed cross-coupling reactions, depending on the substituent reactivity .
- Purification : Column chromatography or recrystallization is often used, with purity confirmed by HPLC (>95%) .
Q. What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : - and -NMR confirm regiochemistry and substituent orientation. For example, aromatic protons in the 3-chloro-4-fluorophenyl group show distinct splitting patterns (δ 7.2–7.8 ppm) .
- X-ray Crystallography : Resolves stereochemical ambiguities in the pyrrolidine and tetrahydroisoquinoline rings. A related compound (CAS 2034463-95-9) showed bond angles of 109.5° for the sulfonyl-pyrrolidine junction .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 463.1) .
Advanced Research Questions
Q. How can stereochemical challenges in the pyrrolidine-sulfonyl moiety be addressed during synthesis?
- Chiral Auxiliaries : Use (R)- or (S)-proline derivatives to control pyrrolidine ring stereochemistry, followed by sulfonylation .
- Dynamic Kinetic Resolution : Employ catalysts like Ru-phosphine complexes to bias enantiomer formation during sulfonyl group installation .
- Crystallographic Validation : Single-crystal X-ray diffraction is essential to confirm absolute configuration, as seen in analogous tetrahydroisoquinoline-phosphonic acid derivatives .
Q. How should researchers resolve contradictory NMR data caused by tautomerism or dynamic effects?
- Variable Temperature (VT) NMR : Perform experiments at 25°C and −40°C to freeze conformational exchange. For example, coalescence of pyrrolidine ring protons may indicate restricted rotation .
- 2D NMR (COSY, NOESY) : Identify through-space correlations (e.g., NOE between pyrrolidine H-3 and tetrahydroisoquinoline H-2) to confirm spatial arrangement .
- Computational Modeling : Compare experimental -NMR shifts with DFT-calculated values (e.g., using Gaussian09 with B3LYP/6-31G*) to validate proposed tautomers .
Q. What strategies optimize the compound’s stability in biological assays?
- pH-Dependent Stability Studies : Test solubility and degradation in buffers (pH 4–9) via LC-MS. Sulfonamides are prone to hydrolysis at pH < 3 .
- Microsomal Incubation : Assess metabolic stability using liver microsomes (e.g., t > 60 min suggests suitability for in vivo studies) .
- Cryoprotection : Store lyophilized samples at −80°C under argon to prevent sulfonyl group oxidation .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Analog Synthesis : Replace the 3-chloro-4-fluorophenyl group with electron-deficient (e.g., 4-CF) or electron-rich (e.g., 4-OCH) substituents to probe electronic effects .
- Biological Screening : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization assays. IC values < 1 μM indicate high potency .
- Molecular Docking : Map interactions with binding pockets (e.g., sulfonyl oxygen hydrogen-bonding to Ser89 in a kinase active site) using AutoDock Vina .
Data Contradiction & Validation
Q. How to reconcile discrepancies between computational predictions and experimental biological activity?
- Binding Affinity Assays : Use surface plasmon resonance (SPR) to measure direct target binding (e.g., K values) and compare with docking scores .
- Mutagenesis Studies : Introduce point mutations (e.g., Ser89Ala in a kinase) to validate predicted interactions. Loss of activity supports computational models .
Q. What methods validate purity in cases of conflicting chromatographic data?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
